Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-
Description
Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis- (hypothetical structure inferred from analogous compounds) is a diacetyl chloride derivative featuring a central ethylene glycol backbone. While direct data for this specific compound is absent in the provided evidence, its structural analogs suggest it would exhibit high reactivity due to the presence of two acetyl chloride groups. These functional groups make it a potent acetylating agent, likely used in organic synthesis for introducing acetyl moieties to nucleophiles like alcohols or amines. Its molecular framework resembles triethylene glycol diacetate (CAS 111-21-7, ), but with acetyl chloride termini instead of ester groups, significantly altering its reactivity and applications .
Properties
CAS No. |
31255-09-1 |
|---|---|
Molecular Formula |
C6H8Cl2O4 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2-[2-(2-chloro-2-oxoethoxy)ethoxy]acetyl chloride |
InChI |
InChI=1S/C6H8Cl2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2 |
InChI Key |
XIZKIJKZPGHKKR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)Cl)OCC(=O)Cl |
Related CAS |
35625-91-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of ethylene glycol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reactants .
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form acetic acid and ethylene glycol derivatives.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- include water, alcohols, and amines. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .
Major Products Formed
The major products formed from reactions involving acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- depend on the specific reagents and conditions used. For example, hydrolysis yields acetic acid and ethylene glycol derivatives .
Scientific Research Applications
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- has several applications in scientific research, including:
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- involves its reactivity as an acetylating agent. It reacts with nucleophiles, such as alcohols and amines, to form acetylated products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compounds below share the ethylene glycol or modified ethylene backbone but differ in functional groups, leading to distinct properties:
Physical Properties
- Boiling Points : Sulfenyl chloride () and acetyl chloride derivatives likely have lower boiling points due to weaker intermolecular forces compared to esters () or aromatic analogs ().
- Solubility: Esters () and thiols () exhibit moderate polarity, making them soluble in organic solvents.
- Stability : Acetyl chlorides are moisture-sensitive, requiring anhydrous conditions, whereas esters () and thiols () are more stable under ambient conditions.
Research Findings and Industrial Relevance
- Triethylene Glycol Diacetate () : Widely used as a plasticizer in polymers and a solvent in coatings. Its stability and low toxicity make it preferable over reactive acyl chlorides in consumer products .
- Sulfenyl Chloride () : Niche applications in agrochemicals and pharmaceuticals, where selective sulfur incorporation is critical .
- Thiol Derivative () : Critical in synthesizing disulfide-linked polymers, with applications in drug delivery and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
